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Compound of Interest

1-Chloro-2-iodo-4-
Compound Name:
methoxybenzene

Cat. No.: B1601900

1-Chloro-2-iodo-4-methoxybenzene, also known by its synonym 4-Chloro-2-iodoanisole, is a
polysubstituted aromatic compound of significant interest to the chemical, pharmaceutical, and
materials science sectors. Its molecular structure, featuring a methoxy group and two different
halogen atoms (chloro and iodo) at specific positions, imparts a unique reactivity profile that
makes it a valuable intermediate in organic synthesis. The presence of the iodo group, in
particular, renders the molecule highly susceptible to a variety of cross-coupling reactions,
while the chloro and methoxy substituents influence the electronic properties and orientation of
further chemical transformations.

This guide provides a comprehensive overview of 1-Chloro-2-iodo-4-methoxybenzene,
detailing its physicochemical properties, established synthesis methodologies, characteristic
reactivity, and key applications. It is intended for researchers, chemists, and drug development
professionals seeking to leverage this versatile building block in the creation of complex
molecular architectures and novel functional materials.

Physicochemical and Structural Properties

1-Chloro-2-iodo-4-methoxybenzene is a pale yellow liquid or crystalline solid at room
temperature, and it is known to be sensitive to light.[1][2][3] Its structural and physical
characteristics are summarized in the table below.
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Property Value Source(s)
1-Chloro-2-iodo-4-

IUPAC Name [4]
methoxybenzene
4-Chloro-2-iodoanisole, 5-

Synonyms ) [1][5]
Chloro-2-methoxyiodobenzene

CAS Number 52807-27-9 [5]

Molecular Formula C7HeCIIO [5]

Molecular Weight 268.48 g/mol [4][5]
Pale Yellow Liquid / White to

Appearance [1][3][5]
Orange Powder/Lump

] ] 48 °C (some sources report

Melting Point [11[3]
65-70 °C)

Boiling Point 133-135 °C @ 15 mmHg [1][2][5]

Density 1.84 g/cm3 [1112]

B Soluble in methanol; Insoluble

Solubility ) [11[3]
In water

SMILES COcC1=C(C=Cc(c=Cc1r)cil [4]
CXXXAGIYCFOGHA-

InChiKey [4]

UHFFFAOYSA-N

Molecular Structure Diagram

Caption: 2D Structure of 1-Chloro-2-iodo-4-methoxybenzene.

Synthesis Methodologies

The synthesis of 1-Chloro-2-iodo-4-methoxybenzene can be approached through several

strategic pathways. The choice of method often depends on the availability of starting

materials, desired purity, and scalability. Two prevalent and logical synthetic routes are detailed

below.
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Method 1: Electrophilic lodination of 4-Chloroanisole

This is a direct and atom-economical approach starting from the commercially available 4-
chloroanisole. The methoxy group is a strong activating group and directs electrophilic
substitution to the ortho and para positions. Since the para position is blocked by the chlorine
atom, iodination is directed to the ortho position (C2).

Reaction Scheme: 4-Chloroanisole — 1-Chloro-2-iodo-4-methoxybenzene

Causality of Experimental Choices: The key to this synthesis is the choice of an effective
iodinating agent that can overcome the moderate deactivating effect of the chlorine atom and
achieve high regioselectivity. Various iodination systems have been reported for anisoles and
other activated aromatic rings.[6][7] A system using iodine (I2) in the presence of an oxidizing
agent is often employed to generate a more potent electrophilic iodine species (like I*).

Detailed Experimental Protocol:

e Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add
4-chloroanisole (1 equivalent) and a suitable solvent such as glacial acetic acid or
dichloromethane.

o Reagent Addition: Add elemental iodine (Iz, 1.1 equivalents).

« Initiation: While stirring, slowly add an oxidizing agent, such as 30% hydrogen peroxide in
the presence of sulfuric acid, or silver sulfate (Ag2S0a).[6][7][8] The use of a silver salt is
advantageous as it precipitates silver iodide, driving the reaction forward.[8]

o Reaction: Heat the mixture gently (e.g., 40-50 °C) and stir for several hours until TLC or GC-
MS analysis indicates the consumption of the starting material.

o Work-up: Cool the reaction mixture to room temperature. If a solid (like Agl) is present, filter it
off. The filtrate is then poured into a separatory funnel containing water and a reducing agent
(e.g., aqueous sodium thiosulfate) to quench any unreacted iodine.

o Extraction: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl
acetate (3x).
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 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by recrystallization to yield pure 1-
Chloro-2-iodo-4-methoxybenzene.

Method 2: Sandmeyer Reaction from 2-Amino-4-
chloroanisole

The Sandmeyer reaction provides a robust, albeit longer, route for introducing the iodo group
with absolute regioselectivity.[9][10] This method begins with the diazotization of an aromatic
amine, followed by displacement of the diazonium group with iodide.

Reaction Scheme: 2-Amino-4-chloroanisole — [Diazonium Salt Intermediate] — 1-Chloro-2-
iodo-4-methoxybenzene

Causality of Experimental Choices: This method is ideal when the required amino-substituted
precursor is readily available or when direct iodination yields isomeric mixtures that are difficult
to separate. The formation of the diazonium salt at low temperatures (0-5 °C) is critical to
prevent its premature decomposition. The subsequent displacement with potassium iodide is a
reliable method for introducing iodine onto an aromatic ring.[11]

Detailed Experimental Protocol:
o Diazotization:

o Suspend 2-amino-4-chloroanisole (1 equivalent) in a mixture of water and a strong acid
(e.g., HCl or H2SOa4).

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
o Prepare a solution of sodium nitrite (NaNOz, 1.1 equivalents) in cold water.

o Add the sodium nitrite solution dropwise to the amine suspension, maintaining the
temperature below 5 °C. The formation of the diazonium salt is usually indicated by a
change in color and the dissolution of the solid. Stir for an additional 20-30 minutes at 0-5
°C.[12]
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« lodide Displacement (Sandmeyer Reaction):
o In a separate flask, prepare a solution of potassium iodide (Kl, 1.5 equivalents) in water.

o Slowly add the cold diazonium salt solution to the Kl solution. A vigorous evolution of
nitrogen gas (N2) will be observed.

o Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60
°C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

o Work-up and Purification:
o Cool the mixture and extract with an organic solvent (e.g., dichloromethane or ether).

o Wash the organic layer sequentially with water, aqueous sodium thiosulfate (to remove
residual iodine), and brine.

o Dry the organic layer over anhydrous NazSOa, filter, and evaporate the solvent under
reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

Method 2: Sandmeyer Reaction

+NaNOz, H* m (—\ )
. (0-5°C) ;L) Diazonium Salt »{ b +KI, Heat »{ Work-up & puri 2 cl »C 1-Chi

Method 1: Direct Iodination
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Caption: Workflow for the synthesis of 1-Chloro-2-iodo-4-methoxybenzene.
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Chemical Reactivity and Applications

The synthetic utility of 1-Chloro-2-iodo-4-methoxybenzene stems from the differential
reactivity of its halogen substituents. The C-I bond is significantly weaker and more polarizable
than the C-Cl bond, making the iodine atom the primary site for reactions such as metal-
halogen exchange and transition-metal-catalyzed cross-coupling.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling
reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[5] These
reactions proceed selectively at the C-I bond, leaving the C-Cl bond intact for potential
subsequent transformations. This selectivity is crucial for the stepwise construction of complex
molecules.

e Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a new C-C bond.
e Sonogashira Coupling: Reaction with a terminal alkyne to form an arylethyne derivative.

The ability to participate in these reactions makes 1-Chloro-2-iodo-4-methoxybenzene a key
intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5]
For instance, it can be used to build scaffolds for potential anti-cancer and anti-inflammatory
drugs.[5]

1-Chloro-2-iodo-4-methoxybenzene

.

Sonogashira Coupling
(+ R-C=CH)
[Pd/Cu Catalyst]

Suzuki Coupling
(+ R-B(OH)2)
[Pd Catalyst]

'

Biaryl Product Arylalkyne Product Aryl Grignard Reagent

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b1601900?utm_src=pdf-body
https://www.chemimpex.com/products/27716
https://www.benchchem.com/product/b1601900?utm_src=pdf-body
https://www.chemimpex.com/products/27716
https://www.chemimpex.com/products/27716
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601900?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Key reactions of 1-Chloro-2-iodo-4-methoxybenzene.

Formation of Organometallic Reagents

The C-I bond can also be selectively converted into an organometallic species, such as an aryl
Grignard or organolithium reagent, via metal-halogen exchange. This transformation opens up
another avenue for C-C bond formation through reactions with various electrophiles.[1]

Spectroscopic Characterization

While raw spectral data is proprietary to various databases, the expected spectroscopic
signatures for 1-Chloro-2-iodo-4-methoxybenzene can be predicted based on its structure.
Spectroscopic data, including NMR, IR, and Mass Spec, are available from commercial
suppliers and databases.[4][13]

e 1H NMR: The proton NMR spectrum is expected to show three distinct signals in the
aromatic region (typically & 6.5-8.0 ppm), corresponding to the three protons on the benzene
ring. A singlet integrating to three protons would be observed in the upfield region (typically &
3.5-4.0 ppm) for the methoxy (—OCH3s) group.

e 13C NMR: The carbon NMR spectrum would display seven unique signals: six for the
aromatic carbons (with chemical shifts influenced by the attached substituents) and one for
the methoxy carbon (typically d 55-60 ppm).

e IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations
for the aromatic and methyl groups, C-O stretching for the ether linkage (around 1250 cm™1),
and C-X (C-ClI, C-I) vibrations in the fingerprint region.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak (M*) at m/z 268,
corresponding to the molecular weight. The isotopic pattern of this peak would be
characteristic of a compound containing one chlorine atom (M* and M+2 peaks in an
approximate 3:1 ratio).

Safety and Handling
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1-Chloro-2-iodo-4-methoxybenzene is classified as an irritant.[3] Appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat, must be worn when handling this compound.[3] All work should be conducted in a well-
ventilated fume hood.

Hazard Codes: Xi (Irritant).[3]

e GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

[4]

» Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin), R41 (Risk of
serious damage to eyes).[3]

o Safety Phrases: S26 (In case of contact with eyes, rinse immediately with plenty of water
and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face
protection).[3]

The compound is light-sensitive and should be stored in a cool, dry, dark place in a tightly
sealed container.[1][2][3]

Conclusion

1-Chloro-2-iodo-4-methoxybenzene is a strategically important synthetic intermediate whose
value lies in the predictable and selective reactivity of its functional groups. The ability to
engage the iodo substituent in a wide array of cross-coupling reactions while preserving the
chloro group for subsequent modifications makes it a powerful tool for the convergent synthesis
of complex molecules. For professionals in drug discovery and materials science, a thorough
understanding of its properties, synthesis, and reactivity is essential for unlocking its full
potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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